4-Bromo-3,8-dichloro-6-methylquinoline

Description

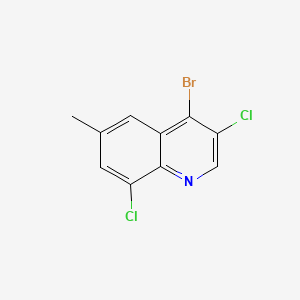

4-Bromo-3,8-dichloro-6-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrCl₂N (assuming substitution patterns based on nomenclature). It features bromine at position 4, chlorine at positions 3 and 8, and a methyl group at position 6.

Key structural attributes influencing its reactivity and applications include:

- Electron-withdrawing halogens (Br, Cl), which enhance electrophilic substitution resistance.

- Planar aromatic system, enabling π-π stacking in biological targets.

Properties

CAS No. |

1211224-89-3 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.969 |

IUPAC Name |

4-bromo-3,8-dichloro-6-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,1H3 |

InChI Key |

FWXAZTYYCGSBMN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)Cl |

Synonyms |

4-Bromo-3,8-dichloro-6-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0)

- Structure : Bromine at position 8, chlorine at 4, methyl at 6.

- Comparison :

- The bromine shift from position 4 to 8 alters electronic distribution, reducing electron density at the 4-position, which may affect nucleophilic attack or metal-catalyzed coupling reactions .

- Biological Relevance : Position 8 bromination is common in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors), suggesting divergent target selectivity compared to the 4-bromo analog .

7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)

- Structure : Bromine at position 7, chlorine at 4, methyl at 6.

- Comparison: Bromine at position 7 may enhance intermolecular halogen bonding compared to position 4, impacting crystal packing or protein-ligand interactions . Synthetic Accessibility: highlights the use of ethyl-7-bromo-4-chloro-quinoline-3-carboxylate as a precursor, suggesting similar pathways for synthesizing the target compound via cross-coupling or azide-alkyne cycloadditions .

Halogenation and Methylation Patterns

6-Bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-26-3)

- Structure : Bromine at 6, chlorines at 3 and 4, methyl at 7.

- Toxicity: Safety data for this compound () indicate respiratory and dermal hazards, suggesting similar handling precautions for the target compound .

4-Bromo-3-chloroquinoline (CAS 1209339-16-1)

- Structure : Lacks methyl and one chlorine (positions 3 and 4).

- Comparison :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.